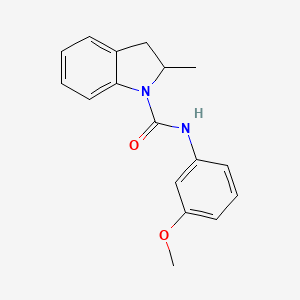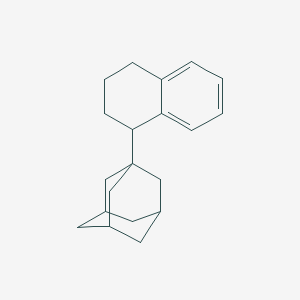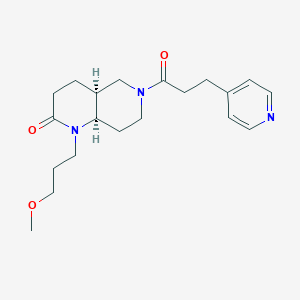
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. Another method involves the use of sodium hydride and tetrahydrofuran (THF) as solvents, followed by recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is one of the key reactions it undergoes, where palladium catalyzes the formation of carbon–carbon bonds . This compound can also participate in electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Common reagents used in these reactions include boronic acids, palladium catalysts, and sodium hydride. The major products formed from these reactions are typically substituted indole derivatives.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to bind with high affinity to multiple receptors, making it a valuable compound for developing new therapeutic agents. In the industrial sector, it is used in the production of bioactive natural products and conducting polymers .
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide involves its interaction with various molecular targets and pathways. The indole nucleus allows it to participate in electrophilic substitution reactions, which are crucial for its biological activity . It binds to multiple receptors with high affinity, leading to its diverse biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
N-(3-methoxyphenyl)-2-methyl-1-indolinecarboxamide can be compared with other indole derivatives, such as indole-3-acetic acid and 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone . These compounds share similar structural features but differ in their biological activities and applications. For example, indole-3-acetic acid is a plant hormone with applications in agriculture, while 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone is used in pharmaceutical research for its potential therapeutic properties. The uniqueness of this compound lies in its specific combination of the indole nucleus and the methoxyphenyl group, which imparts distinct biological activities and research applications.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-13-6-3-4-9-16(13)19(12)17(20)18-14-7-5-8-15(11-14)21-2/h3-9,11-12H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKBTFYIMCPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5289516.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5289518.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5289525.png)
![2-isobutyl-4-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}morpholine](/img/structure/B5289532.png)

![1-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5289540.png)
![3-chloro-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B5289549.png)
![5-{[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5289555.png)
![(2S,4S,5R)-4-[(4-hydroxyphenyl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5289561.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5289566.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5289580.png)
![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)

![2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B5289593.png)
